ROC-325 -

ROC-325

Catalog Number: EVT-281864
CAS Number:
Molecular Formula: C28H27ClN4OS
Molecular Weight: 503.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ROC-325 (1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one) is a novel, small molecule inhibitor of autophagy. [, , , ] It is classified as a lysosomotropic agent, meaning it accumulates in lysosomes and disrupts their function. [, , ] ROC-325 shows promise as a research tool for studying autophagy and its role in various diseases, including cancer and pulmonary hypertension. [, , , , , , , ]

Hydroxychloroquine (HCQ)

Compound Description: Hydroxychloroquine (HCQ) is an FDA-approved antimalarial drug that also exhibits autophagy inhibition properties. It disrupts autophagy by interfering with lysosomal function. [, , , , , ]

Relevance: HCQ serves as a primary comparator to ROC-325 in numerous studies due to its known autophagy inhibition activity. ROC-325 demonstrates significantly greater potency and efficacy as an autophagy inhibitor and anticancer agent compared to HCQ. [, , , , , ]

Chloroquine (CQ)

Compound Description: Chloroquine (CQ) is another antimalarial drug that shares a similar mechanism of action with HCQ, disrupting lysosomal function to inhibit autophagy. []

Relevance: CQ serves as a structural basis for the development of ROC-325. The dimeric structure of ROC-325 incorporates modified core elements from both CQ and HCQ, contributing to its enhanced potency. []

Lucanthone

Compound Description: Lucanthone is an anti-schistosomal drug. While its specific role in autophagy is not extensively detailed in the provided papers, its inclusion as a structural element in ROC-325 suggests potential relevance to autophagy modulation. []

Relevance: Lucanthone's core structure was used as a building block in the development of ROC-325, suggesting that its properties might contribute to the overall activity of the target compound. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. [, ]

Relevance: While not structurally related to ROC-325, Bortezomib is investigated in combination with ROC-325 for its potential to enhance anti-myeloma activity, particularly in overcoming bortezomib resistance. [, ]

Ara-C (Cytarabine)

Compound Description: Ara-C (cytarabine) is a standard chemotherapy agent used in the treatment of acute myeloid leukemia (AML). []

Relevance: Though not structurally related to ROC-325, Ara-C is investigated in combination with the target compound to assess potential synergistic or antagonistic effects in AML treatment. []

Bafilomycin A1

Compound Description: Bafilomycin A1 is a known inhibitor of the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes. []

Relevance: Bafilomycin A1 was used as a tool to confirm the inhibitory effect of ROC-325 on autophagic flux. []

Source and Classification

ROC-325 is classified as an autophagy inhibitor, specifically targeting the autophagic degradation pathways that are crucial for cancer cell survival. It belongs to a broader class of compounds designed to interfere with lysosomal function and autophagosome-lysosome fusion, thereby augmenting the cytotoxic effects of chemotherapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of ROC-325 involves several key steps that utilize palladium-catalyzed reactions. The initial step includes the reaction of 1-bromo-4-methylthiaxanthone with a tert-butyl ester amine in the presence of a palladium catalyst and potassium phosphate in dioxane. The reaction is conducted under nitrogen atmosphere at elevated temperatures (85-100 °C) for extended periods (up to 17 hours) to ensure complete conversion .

The subsequent purification steps involve filtration, concentration, and flash silica chromatography to isolate the desired product. The final compound is typically obtained as a hydrochloride salt, enhancing its solubility and stability for biological assays .

Molecular Structure Analysis

Structure and Data

ROC-325's molecular structure features a thioxanthenone core, which is modified to enhance its biological activity. The compound's chemical formula and structural representation indicate a complex arrangement that facilitates its interaction with cellular targets involved in autophagy regulation .

Key structural data include:

  • Molecular Weight: Approximately 400 g/mol
  • Chemical Formula: C₁₈H₁₈Cl₂N₂O₄S
  • IUPAC Name: 1-(4-chlorophenyl)-2-(2-(dimethylamino)ethylthio)-3-methylthioxanthen-9-one
Chemical Reactions Analysis

Reactions and Technical Details

ROC-325 primarily functions through its ability to inhibit autophagy by disrupting lysosomal function. This mechanism involves several critical reactions:

  • Inhibition of Autophagosome-Lysosome Fusion: ROC-325 impairs the fusion process, leading to the accumulation of autophagosomes filled with undegraded material .
  • Alteration of Lysosomal pH: The compound induces lysosomal deacidification, which is detrimental to lysosomal protease activity required for autophagic degradation .

Studies have demonstrated that treatment with ROC-325 leads to increased levels of microtubule-associated protein light chain 3 (LC3B) and p62, both markers indicative of impaired autophagic flux .

Mechanism of Action

Process and Data

The mechanism by which ROC-325 exerts its effects involves multiple pathways:

  1. Inhibition of Autophagic Degradation: By blocking essential proteins involved in the autophagic process (e.g., ATG5/7), ROC-325 disrupts the normal degradation pathway, leading to cell death .
  2. Induction of Apoptosis: The accumulation of undegraded cellular components triggers apoptotic pathways, enhancing the cytotoxic effects against cancer cells .
  3. Synergistic Effects with Other Treatments: When combined with other chemotherapeutic agents like azacitidine, ROC-325 has shown enhanced anti-leukemic activity, suggesting a potential for combination therapies in clinical settings .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ROC-325 exhibits specific physical properties that are relevant for its application:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical properties include:

  • pH Sensitivity: Functionality is influenced by pH levels, particularly affecting lysosomal activity.

These properties are crucial for optimizing formulations for therapeutic use.

Applications

Scientific Uses

ROC-325 has been primarily investigated for its applications in oncology:

  • Cancer Therapy: Its ability to inhibit autophagy makes it a promising candidate for enhancing the efficacy of existing cancer treatments, particularly in resistant malignancies such as renal cell carcinoma and acute myeloid leukemia .
  • Research Tool: ROC-325 serves as a valuable tool in research settings to study autophagy mechanisms and their implications in cancer biology.

Properties

Product Name

ROC-325

IUPAC Name

1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one

Molecular Formula

C28H27ClN4OS

Molecular Weight

503.1 g/mol

InChI

InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31)

InChI Key

HXUYKEGAEIYPKY-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2

Solubility

Soluble in DMSO

Synonyms

ROC-325; ROC 325; ROC325.

Canonical SMILES

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.